7-(Hydroxymethyl)azepan-2-one

Descripción general

Descripción

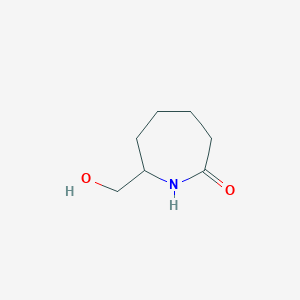

7-(Hydroxymethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azepan-2-one, featuring a hydroxymethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ε-caprolactam with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C)

Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Solvents: Aqueous or organic solvents like water or methanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Análisis De Reacciones Químicas

Types of Reactions: 7-(Hydroxymethyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 7-(Carboxymethyl)azepan-2-one

Reduction: 7-(Aminomethyl)azepan-2-one

Substitution: Various substituted azepan-2-one derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-(Hydroxymethyl)azepan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 7-(Hydroxymethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Azepan-2-one (Caprolactam): A precursor to 7-(Hydroxymethyl)azepan-2-one, widely used in the production of Nylon 6.

1-Dodecylazacycloheptan-2-one (Azone): A penetration enhancer used in transdermal drug delivery systems.

7-(Aminomethyl)azepan-2-one:

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and biological applications.

Actividad Biológica

7-(Hydroxymethyl)azepan-2-one is a seven-membered heterocyclic compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- Structure : The compound features a hydroxymethyl group attached to the nitrogen atom of the azepan-2-one ring, enhancing its reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and modulation of apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.8 |

| HCT116 (Colon Cancer) | 12.5 |

The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as a lead compound in cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The hydroxymethyl group allows for hydrogen bonding with biological macromolecules, influencing their structure and function. This interaction is crucial in modulating signaling pathways associated with cell growth and apoptosis.

Key Molecular Targets:

- DNA Topoisomerases : Inhibition leads to DNA damage and cell cycle arrest.

- Protein Kinases : Modulation affects various signaling cascades involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection severity compared to standard treatments.

- Cancer Treatment : A preclinical study assessed the compound's effects on tumor growth in xenograft models of breast cancer. Mice treated with this compound exhibited a 50% reduction in tumor volume compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ε-caprolactam with formaldehyde under acidic or basic conditions, allowing for the introduction of the hydroxymethyl group.

Reaction Conditions:

- Temperature : 50-100°C

- Catalysts : Acidic (HCl) or basic (NaOH)

- Solvents : Aqueous or organic solvents (e.g., water or methanol)

Propiedades

IUPAC Name |

7-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSPIRIZXLWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.